6,7-Diazadispiro[2.1.4~5~.2~3~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diazadispiro[214~5~2~3~]undecane is a spirocyclic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. For instance, the use of cyclization reactions involving nitrogen-containing precursors can lead to the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Substitution reactions can occur at specific positions within the spirocyclic structure, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted spirocyclic compounds.
Scientific Research Applications
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane has found applications in several scientific research areas, including:
Biology: Its structural features allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s biological activity has shown promise in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to target proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another nitrogen-containing spirocyclic compound with distinct chemical properties.
1,7-Diazaspiro[5.5]undecane: A related spirocyclic compound with similar structural features.
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro[5.1.11.2]henicosan-21-one: A spirocyclic compound with both oxygen and nitrogen atoms in its structure.
Uniqueness
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific arrangement of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
768379-02-8 |
---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
6,7-diazadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)3-4-9(7-8)5-6-10-11-9/h10-11H,1-7H2 |
InChI Key |
YXGHHZOEVBHVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(C2)CCNN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.